molecular formula C12H11NO2S2 B2589503 3-Benzothiazol-2-ylsulfanyl-pentane-2,4-dione CAS No. 91569-42-5

3-Benzothiazol-2-ylsulfanyl-pentane-2,4-dione

Cat. No. B2589503
CAS RN: 91569-42-5
M. Wt: 265.35
InChI Key: JLQXGEOSIHYKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzothiazol-2-ylsulfanyl-pentane-2,4-dione is a heterocyclic compound with the following chemical formula: C₁₂H₁₁NO₂S₂ . It belongs to the benzothiazole family, which is a privileged scaffold in synthetic and medicinal chemistry. Benzothiazole derivatives exhibit a wide range of pharmacological properties and structural diversity, making them valuable for drug discovery .


Synthesis Analysis

Several synthetic approaches have been developed for the preparation of 2-arylbenzothiazoles, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For example, an iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas in the presence of sodium persulfate yields N-benzothiazol-2-yl-amides selectively .


Molecular Structure Analysis

The molecular structure of 3-Benzothiazol-2-ylsulfanyl-pentane-2,4-dione consists of a benzothiazole ring fused with a pentane-2,4-dione moiety. The sulfur atom in the benzothiazole ring is linked to the pentane-2,4-dione group. The compound’s molecular formula is C₁₂H₁₁NO₂S₂ , and its average mass is approximately 265.35 Da .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including cyclization, condensation, and functionalization. For instance, it can undergo Knoevenagel condensation to form derivatives with diverse substitution patterns . Further investigations into its reactivity and transformations are essential.

properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-7(14)11(8(2)15)17-12-13-9-5-3-4-6-10(9)16-12/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQXGEOSIHYKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzothiazol-2-ylsulfanyl-pentane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.